molecular formula C13H28 B1583587 4-Methyldodecane CAS No. 6117-97-1

4-Methyldodecane

Cat. No.: B1583587
CAS No.: 6117-97-1
M. Wt: 184.36 g/mol
InChI Key: UZTXSMATBUWDDZ-UHFFFAOYSA-N
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Description

4-Methyldodecane is an organic compound with the molecular formula C₁₃H₂₈ and a molecular weight of 184.3614 g/mol . It is a branched alkane, specifically a methyl-substituted dodecane, and is known for its presence in various chemical and industrial applications.

Scientific Research Applications

4-Methyldodecane has several applications in scientific research:

    Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined properties.

    Biology: Studies have explored its role in biological systems, particularly in understanding lipid metabolism and interactions.

    Medicine: While not directly used as a therapeutic agent, it serves as a model compound in pharmacokinetic studies.

    Industry: It is utilized in the formulation of lubricants, solvents, and other industrial chemicals

Safety and Hazards

According to the safety data sheet, 4-Methyldodecane is classified as an aspiration hazard (Category 1) . If swallowed, it may be fatal as it can enter airways . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental ingestion, do not induce vomiting and seek immediate medical attention .

Biochemical Analysis

Biochemical Properties

4-Methyldodecane plays a significant role in biochemical reactions, particularly in the context of lipid metabolism and hydrocarbon degradation. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be a substrate for certain cytochrome P450 enzymes, which are involved in the oxidation of hydrocarbons. These enzymes catalyze the hydroxylation of this compound, leading to the formation of alcohol derivatives. Additionally, this compound can interact with lipid-binding proteins, influencing lipid transport and metabolism within cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Furthermore, it can alter the expression of genes involved in lipid metabolism and stress response, leading to changes in cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors or enzymes, leading to their activation or inhibition. For example, the binding of this compound to cytochrome P450 enzymes results in the oxidation of the compound, which is a crucial step in its metabolic processing. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors such as light and heat. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in lipid metabolism and oxidative stress responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal impact on physiological functions. At higher doses, this compound can induce toxic effects, including liver damage and disruptions in lipid metabolism. Threshold effects have been identified, where specific dosages lead to significant changes in biochemical and physiological parameters .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to lipid metabolism and hydrocarbon degradation. It is metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form alcohol and ketone derivatives. These metabolites can further undergo conjugation reactions, leading to their excretion from the body. The involvement of this compound in these pathways highlights its role in maintaining cellular homeostasis and energy balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with lipid-binding proteins and transporters. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can influence its biological activity and its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is primarily within lipid-rich compartments such as the endoplasmic reticulum and lipid droplets. This localization is facilitated by its hydrophobic nature and its interactions with lipid-binding proteins. The presence of this compound in these compartments can affect its activity and function, including its role in lipid metabolism and signaling pathways .

Preparation Methods

The synthesis of 4-Methyldodecane can be achieved through several methods. One common approach involves the alkylation of dodecane with a methylating agent under specific reaction conditions. Industrial production methods may include catalytic processes that ensure high yield and purity of the compound .

Chemical Reactions Analysis

4-Methyldodecane undergoes various chemical reactions typical of alkanes. These include:

Common reagents used in these reactions include halogens (e.g., chlorine, bromine) for substitution and strong oxidizing agents (e.g., potassium permanganate) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Methyldodecane can be compared with other methyl-substituted alkanes such as 2-Methyldodecane and 3-Methyldodecane. While these compounds share similar chemical properties, their physical properties, such as boiling points and densities, may vary slightly due to differences in molecular structure. The unique positioning of the methyl group in this compound can influence its reactivity and interactions in chemical and biological systems .

Properties

IUPAC Name

4-methyldodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28/c1-4-6-7-8-9-10-12-13(3)11-5-2/h13H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTXSMATBUWDDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058638
Record name 4-Methyldodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6117-97-1
Record name Dodecane, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006117971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyldodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecane, 4-methyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of 4-methyldodecane influence the thermal stability of fuels like RP-2?

A1: Research indicates that adding 25% by mass of this compound to RP-2 can impact its thermal stability []. The exact nature of this impact, whether it improves or hinders stability, would require further analysis of the decomposition kinetics data presented in the research paper.

Q2: Can this compound be used to differentiate between various types of polyethylene?

A2: Yes, the presence and relative amount of this compound, alongside other short methyl-branched isoalkanes like 5-methyldodecane, 2-methyldodecane, and 3-methyldodecane, can be used to characterize different polyethylene types []. These branched alkanes are generated during the pyrolysis hydrogenation of polyethylene and their specific ratios are indicative of the original polymer's microstructure. For instance, high-density polyethylene (HDPE), low-density polyethylene (LDPE), and linear low-density polyethylene (LLDPE) will exhibit different relative amounts of these isoalkanes after pyrolysis hydrogenation gas chromatography/mass spectrometry (Py-H-GC/MS) analysis.

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